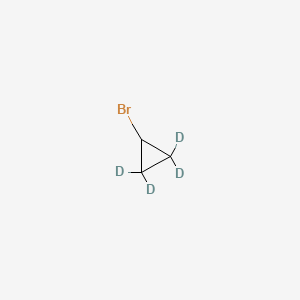

Bromocyclopropane-d4

Beschreibung

BenchChem offers high-quality Bromocyclopropane-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromocyclopropane-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-1,1,2,2-tetradeuteriocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXYJYDRLBPHRS-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Bromocyclopropane-d4

This guide provides a comprehensive overview of the properties, synthesis, and applications of Bromocyclopropane-d4, a deuterated analogue of bromocyclopropane. This isotopically labeled compound is of significant interest in pharmaceutical research and development, primarily for its utility as an internal standard in quantitative bioanalytical assays and as a tracer in metabolic studies.

Core Properties of Bromocyclopropane-d4

Quantitative data for Bromocyclopropane-d4 is summarized below. Where specific data for the deuterated compound is not available, data for the unlabeled analogue (Bromocyclopropane) is provided as a close approximation and is noted accordingly.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₃HD₄Br | [1] |

| Molecular Weight | 125.00 g/mol | [1] |

| CAS Number | 1398065-55-8 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] (unlabeled) |

| Boiling Point | 68-70 °C | [2] (unlabeled) |

| Density | ~1.51 g/mL at 25°C | (unlabeled) |

| Refractive Index | ~1.458 (at 20°C) | (unlabeled) |

| Solubility | Insoluble in water; Soluble in chloroform, methanol | (unlabeled) |

| Flash Point | -6 °C (closed cup) | (unlabeled) |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | Bromo(2,2,3,3-tetradeuteriocyclopropyl)cyclopropane | |

| Synonyms | Cyclopropyl-d4 bromide, Bromo(cyclopropane-d4) | |

| InChI | InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2/i1D2,2D2 | |

| SMILES | BrC1C([2H])([2H])C1([2H])[2H] |

Role in Drug Discovery and Development

The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, known to enhance several key properties of drug candidates. The introduction of a cyclopropyl ring can:

-

Increase Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Enhance Potency: The rigid structure of the cyclopropyl group can lock a molecule into a bioactive conformation, improving its binding affinity to the target receptor.

-

Improve Pharmacokinetic Profile: By blocking metabolic hotspots, the cyclopropyl group can reduce plasma clearance and increase the half-life of a drug.

-

Reduce Off-Target Effects: The conformational constraint imposed by the cyclopropyl ring can improve selectivity for the intended target.

Bromocyclopropane-d4 serves as a crucial tool in the development of drugs containing the cyclopropyl group. As a deuterated internal standard, it allows for precise quantification of the drug candidate in biological matrices, a critical step in pharmacokinetic and toxicokinetic studies.

Experimental Protocols

Proposed Synthesis of Bromocyclopropane-d4

Reaction: Photocatalyzed Deutero-bromination of Cyclopropene-d2

This proposed method involves the generation of a deuterated cyclopropene intermediate followed by a photoredox-catalyzed addition of a bromine radical and a deuterium atom from D₂O.

Materials:

-

Cyclopropene-d2 (can be synthesized from 1,2-dichloroethane-d4)

-

N-Bromosuccinimide (NBS)

-

4CzIPN (photocatalyst)

-

Deuterium oxide (D₂O)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Blue LEDs (460 nm)

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

In a nitrogen-filled glovebox, add cyclopropene-d2 (1.0 eq), NBS (1.2 eq), and 4CzIPN (0.01 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Add a 9:1 mixture of anhydrous DMF and D₂O to the flask to achieve a 0.1 M concentration of the cyclopropene.

-

Seal the flask and remove it from the glovebox.

-

Place the flask approximately 5 cm from a blue LED lamp and begin vigorous stirring.

-

Irradiate the reaction mixture at room temperature for 24 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product via column chromatography on silica gel using a hexane solvent system to yield Bromocyclopropane-d4.

Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines the use of Bromocyclopropane-d4 as an internal standard (IS) for the quantification of a hypothetical cyclopropyl-containing drug candidate in human plasma.

Materials:

-

Human plasma samples

-

Bromocyclopropane-d4 (as IS)

-

Drug candidate (analyte)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

LC-MS/MS system with a C18 column

Procedure:

-

Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the IS (Bromocyclopropane-d4) in ACN.

-

Preparation of Calibration Standards and Quality Controls (QCs): Serially dilute the analyte stock solution with plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 10 µL of the IS working solution (e.g., 500 ng/mL in ACN).

-

Add 200 µL of cold ACN to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of the prepared sample onto the LC-MS/MS system.

-

Perform chromatographic separation using a gradient elution with mobile phases of water with 0.1% formic acid and ACN with 0.1% formic acid.

-

Detect the analyte and IS using multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions will be specific to the analyte and Bromocyclopropane-d4 (accounting for the mass difference due to deuteration).

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the IS for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Spectroscopic Data (Predicted)

While experimental spectra for Bromocyclopropane-d4 are not widely published, the expected key features can be predicted based on the spectra of unlabeled bromocyclopropane.

Table 3: Predicted Spectroscopic Features

| Technique | Expected Features for Bromocyclopropane-d4 | Comparison to Unlabeled Bromocyclopropane |

| ¹H NMR | A single multiplet in the region of the methine proton (CH-Br). | The complex multiplets corresponding to the CH₂ groups will be absent. |

| ¹³C NMR | Three signals are expected, one for the carbon bearing the bromine and two for the deuterated carbons. The signals for the deuterated carbons will appear as multiplets due to C-D coupling. | The chemical shifts will be very similar, but the signals for the deuterated carbons will show characteristic splitting and potentially a slight isotopic shift. |

| Mass Spec. | The molecular ion peak will be shifted to a higher m/z value (around 125) compared to the unlabeled compound (m/z ~121) due to the four deuterium atoms. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) will be present. | The entire mass spectrum will be shifted by +4 mass units. |

| IR Spec. | The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2900-3100 cm⁻¹). | The C-H stretching bands will be significantly reduced or absent and replaced by C-D stretching bands. |

Visualized Workflows and Relationships

Diagram 1: Proposed Synthesis Workflow

Caption: A workflow for the proposed synthesis of Bromocyclopropane-d4.

Diagram 2: Analytical Workflow Using Bromocyclopropane-d4 as an Internal Standard

Caption: Use of Bromocyclopropane-d4 in a typical bioanalytical workflow.

References

An In-depth Technical Guide to Bromocyclopropane-d4: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a viable synthetic route for bromocyclopropane-d4. This deuterated analog of bromocyclopropane is a valuable tool in mechanistic studies, metabolic profiling, and as a building block in the synthesis of deuterated pharmaceutical compounds.

Chemical Structure and Properties

Bromocyclopropane-d4 is a saturated monocyclic compound with the chemical formula C₃D₄HBr. The deuterium atoms are located on the cyclopropane ring, specifically at the 1, 1, 2, and 2 positions.

Table 1: Chemical and Physical Properties of Bromocyclopropane-d4

| Property | Value |

| Chemical Formula | C₃D₄HBr |

| Molecular Weight | 125.00 g/mol |

| CAS Number | 1398065-55-8 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | ~69 °C (predicted, similar to unlabeled compound) |

| Synonyms | Cyclopropyl-d4 bromide, Bromo(perdeuterocyclopropane) |

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for bromocyclopropane-d4, based on the known data for the unlabeled compound and the principles of isotopic effects.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~2.9 | Singlet | The single proton on the bromine-bearing carbon. The signal will be a singlet due to the absence of adjacent protons. |

| ¹³C NMR | ~30 | Triplet (due to C-D coupling) | Carbon bearing the bromine atom. |

| ~10 | Multiplet (due to C-D coupling) | Deuterated carbons of the cyclopropane ring. The signals will be complex due to C-D coupling and may be broadened. |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Intensity | Assignment |

| 124/126 | Moderate | [M]⁺˙ (Molecular ion peak with ⁷⁹Br/⁸¹Br isotopes) |

| 83 | High | [C₃D₄H]⁺ (Loss of Br radical) |

| 45 | Moderate | [C₃D₄]⁺˙ (Loss of HBr) |

The mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1, which is indicative of the presence of a single bromine atom.[1][2]

Synthesis of Bromocyclopropane-d4

A viable and established method for the synthesis of bromocyclopropane-d4 involves the Hunsdiecker reaction of the silver salt of cyclopropane-d4-carboxylic acid.[3][4][5] The overall synthetic pathway is outlined below.

Caption: Synthetic workflow for bromocyclopropane-d4.

Experimental Protocols

Step 1: Synthesis of Cyclopropane-d4-carboxylic acid

This multi-step synthesis starts from commercially available γ-butyrolactone-d4.

-

1a: Synthesis of 4-Chlorobutyronitrile-d4

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place γ-butyrolactone-d4 (1.0 eq). Add thionyl chloride (1.2 eq) dropwise at room temperature, followed by a catalytic amount of zinc chloride. Heat the mixture to reflux for 4 hours. After cooling, carefully pour the reaction mixture onto crushed ice. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chlorobutyronitrile-d4.

-

1b: Synthesis of Cyclopropyl-d4-cyanide

Caution: This reaction should be performed in a well-ventilated hood due to the use of sodium amide.

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a suspension of sodium amide (1.1 eq) in anhydrous toluene. Heat the suspension to 80 °C. Add 4-chlorobutyronitrile-d4 (1.0 eq) dropwise over 1 hour. Continue heating at 80 °C for an additional 2 hours. Cool the reaction mixture to room temperature and carefully quench with water. Separate the organic layer, and extract the aqueous layer with toluene (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and distill to obtain cyclopropyl-d4-cyanide.

-

1c: Hydrolysis to Cyclopropane-d4-carboxylic acid

In a round-bottom flask, combine cyclopropyl-d4-cyanide (1.0 eq) with a mixture of concentrated sulfuric acid (2.0 eq) and water (5.0 eq). Heat the mixture to reflux for 3 hours. Cool the reaction to room temperature and pour it onto crushed ice. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield cyclopropane-d4-carboxylic acid.

Step 2: Hunsdiecker Reaction for the Synthesis of Bromocyclopropane-d4

-

2a: Preparation of Silver Cyclopropane-d4-carboxylate

Dissolve cyclopropane-d4-carboxylic acid (1.0 eq) in a minimal amount of water and neutralize with a 1 M sodium hydroxide solution. To this solution, add a solution of silver nitrate (1.0 eq) in water. A white precipitate of silver cyclopropane-d4-carboxylate will form. Filter the precipitate, wash with water and then acetone, and dry thoroughly in a vacuum oven at 60 °C for 12 hours.

-

2b: Bromination to Bromocyclopropane-d4

Caution: Bromine is highly corrosive and toxic. This reaction must be performed in a well-ventilated hood with appropriate personal protective equipment.

Suspend the dry silver cyclopropane-d4-carboxylate (1.0 eq) in anhydrous carbon tetrachloride. Heat the suspension to reflux. Add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise to the refluxing suspension. The reaction is typically complete when the bromine color disappears and carbon dioxide evolution ceases. Cool the reaction mixture and filter to remove the silver bromide precipitate. Wash the filtrate with a sodium thiosulfate solution to remove any unreacted bromine, then with water and brine. Dry the organic layer over anhydrous calcium chloride and carefully distill to obtain pure bromocyclopropane-d4.

Logical Relationships in Synthesis

The synthesis of bromocyclopropane-d4 is a sequential process where the successful completion of each step is critical for the next. The logical flow is dictated by the principles of organic functional group transformations.

Caption: Logical flow of the synthetic strategy.

This guide provides a comprehensive framework for the synthesis and characterization of bromocyclopropane-d4. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available starting materials.

References

Physical Characteristics of Deuterated Bromocyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug molecule, often leading to a more favorable pharmacokinetic profile. This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium bond is cleaved at a slower rate by metabolic enzymes compared to the carbon-hydrogen bond. Bromocyclopropane and its deuterated isotopologues are important building blocks in organic synthesis, utilized in the construction of a variety of complex molecules, including pharmaceutically active compounds. This guide provides a comprehensive overview of the physical characteristics of deuterated bromocyclopropane, alongside experimental protocols and synthetic pathways. While specific experimental data for deuterated bromocyclopropane is scarce in publicly available literature, this guide compiles known data for the non-deuterated analogue and discusses the expected effects of deuteration.

Physical and Chemical Properties

The physical properties of bromocyclopropane are well-documented. Deuteration is expected to have a minor but measurable impact on these properties. For instance, deuterated compounds often exhibit slightly higher boiling points and densities compared to their non-deuterated counterparts.

Table 1: Physical and Chemical Properties of Bromocyclopropane

| Property | Value | Reference |

| Molecular Formula | C₃H₅Br | [1][2] |

| Molecular Weight | 120.98 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Boiling Point | 69 °C (at 760 mmHg) | [2] |

| Density | 1.51 g/mL (at 25 °C) | |

| Refractive Index (n²⁰/D) | 1.458 | |

| Flash Point | -6 °C | |

| Solubility | Insoluble in water; Soluble in chloroform and methanol |

Expected Effects of Deuteration on Physical Properties:

-

Boiling Point: The boiling point of deuterated bromocyclopropane is expected to be slightly higher than that of bromocyclopropane. This is due to the increased molecular weight and subtle changes in intermolecular forces.

-

Density: The density of deuterated bromocyclopropane is expected to be slightly higher than that of the non-deuterated compound due to the increased mass of deuterium compared to protium.

-

Refractive Index: The effect of deuteration on the refractive index is generally small but may result in a slight increase.

-

Chromatographic Retention Time: In reversed-phase chromatography, deuterated compounds sometimes exhibit slightly shorter retention times than their non-deuterated analogs.

Synthesis of Deuterated Bromocyclopropane

A common route for the synthesis of bromocyclopropane is the Hunsdiecker reaction, which involves the reaction of silver cyclopropanecarboxylate with bromine. To synthesize a deuterated version of bromocyclopropane, such as bromocyclopropane-d4 (where the four hydrogens on the cyclopropane ring are replaced by deuterium), one would need to start with the corresponding deuterated cyclopropanecarboxylic acid.

The synthesis of deuterated cyclopropanecarboxylic acid can be achieved through various methods, often involving the use of deuterated starting materials. For example, a synthetic pathway could involve the deuteration of a suitable precursor followed by cyclization and subsequent conversion to the carboxylic acid.

Proposed Synthetic Pathway for Bromocyclopropane-d4

A plausible synthetic pathway for bromocyclopropane-d4 is outlined below. This pathway involves the synthesis of deuterated cyclopropanecarboxylic acid followed by a Hunsdiecker reaction.

Caption: Proposed synthetic pathway for bromocyclopropane-d4.

Experimental Protocols

1. General Procedure for the Synthesis of Cyclopropanecarboxylic Acid (Non-deuterated)

This procedure, adapted from Organic Syntheses, describes the synthesis of the non-deuterated acid, which would be modified by using deuterated starting materials to produce the deuterated analogue.

-

Materials: 1,3-bromochloropropane, potassium cyanide, ethanol, water, sulfuric acid, ether, Drierite.

-

Procedure:

-

A mixture of 1,3-bromochloropropane, potassium cyanide, and water is heated and stirred.

-

Ethanol is added, and the mixture is refluxed.

-

After cooling and dilution with water, the oily layer is separated, and the aqueous layer is extracted with chloroform.

-

The combined organic layers are dried and the solvent is removed.

-

The resulting γ-chlorobutyronitrile is hydrolyzed using a sodium hydroxide solution.

-

The solution is cooled and acidified with sulfuric acid.

-

The crude cyclopropanecarboxylic acid is separated, and the aqueous solution is extracted with ether.

-

The combined product and extracts are dried, and the solvent is removed.

-

The final product is purified by distillation under reduced pressure.

-

2. General Procedure for the Hunsdiecker Reaction to form Bromocyclopropane (Non-deuterated)

This procedure is based on the established Hunsdiecker reaction.

-

Materials: Cyclopropanecarboxylic acid, red mercuric oxide, 1,1,2,2-tetrachloroethane, bromine.

-

Procedure:

-

A suspension of red mercuric oxide in 1,1,2,2-tetrachloroethane is prepared in a three-necked flask.

-

A solution of bromine and cyclopropanecarboxylic acid in tetrachloroethane is added dropwise to the stirred suspension while maintaining the temperature at 30–35 °C.

-

The mixture is stirred until the evolution of carbon dioxide ceases.

-

The reaction mixture is filtered to remove mercuric bromide.

-

The filtrate is washed, dried, and distilled to yield bromocyclopropane.

-

To synthesize bromocyclopropane-d4, cyclopropanecarboxylic acid-d4 would be used as the starting material in this procedure.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of deuterated bromocyclopropane. The following sections describe the expected spectroscopic characteristics.

Table 2: Spectroscopic Data for Bromocyclopropane

| Technique | Key Features | Reference |

| ¹H NMR | Signals corresponding to the methine proton and the methylene protons of the cyclopropyl ring. | |

| ¹³C NMR | Two signals corresponding to the methine carbon (bonded to bromine) and the methylene carbons. | |

| IR Spectroscopy | Characteristic peaks for C-H stretching and bending, and C-Br stretching. | |

| Mass Spectrometry | Molecular ion peak (M+) and characteristic fragmentation pattern. |

Expected Spectroscopic Changes upon Deuteration (Bromocyclopropane-d4)

-

¹H NMR: In the ¹H NMR spectrum of bromocyclopropane-d4, the signals corresponding to the cyclopropyl protons would be absent. A residual signal may be observed depending on the isotopic purity.

-

¹³C NMR: The ¹³C NMR spectrum of bromocyclopropane-d4 would show signals for the cyclopropyl carbons. The signals for the deuterated carbons may appear as multiplets due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated compound.

-

IR Spectroscopy: The C-H stretching and bending vibrations would be replaced by C-D stretching and bending vibrations, which occur at lower frequencies (wavenumbers). This shift is a direct consequence of the heavier mass of deuterium.

-

Mass Spectrometry: The molecular ion peak for bromocyclopropane-d4 would be observed at a higher m/z value compared to the non-deuterated compound, reflecting the increase in molecular weight due to the four deuterium atoms. The molecular weight of C₃HD₄Br would be approximately 125.00 g/mol .

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of deuterated bromocyclopropane.

Caption: A typical experimental workflow for the synthesis and characterization of deuterated bromocyclopropane.

Conclusion

This technical guide has summarized the available information on the physical characteristics of deuterated bromocyclopropane. While specific experimental data for the deuterated compound is limited, by combining the known properties of bromocyclopropane with the general principles of isotope effects, a comprehensive profile can be established. The provided synthetic strategies and experimental protocols offer a foundation for the preparation and characterization of these valuable deuterated building blocks. For researchers in drug development, the use of deuterated bromocyclopropane can open new avenues for creating more effective and safer therapeutics by modulating metabolic pathways. Further experimental investigation into the precise physical properties of various deuterated isotopologues of bromocyclopropane is warranted to expand their application in medicinal chemistry and materials science.

References

Stability and Storage of Bromocyclopropane-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bromocyclopropane-d4. Given the increasing use of deuterated compounds in pharmaceutical development to enhance metabolic stability, understanding the intrinsic stability of these labeled molecules is critical for ensuring their quality and integrity throughout the research and development process. This document summarizes available data, outlines potential degradation pathways, and provides general protocols for stability assessment.

Summary of Storage and Stability

Proper handling and storage are paramount to maintaining the purity and isotopic enrichment of Bromocyclopropane-d4. The available information, primarily derived from its non-deuterated analog and general principles of deuterated compounds, is summarized below.

Recommended Storage Conditions

Based on supplier recommendations and the properties of the non-deuterated compound, the following storage conditions are advised for Bromocyclopropane-d4:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigeration) | To minimize potential thermal degradation and isomerization. |

| Light | Protect from light (e.g., amber vial) | To prevent photolytic degradation through cleavage of the C-Br bond. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation, although specific data on oxidative degradation is limited. |

| Container | Tightly sealed, appropriate container | Bromocyclopropane is a volatile and flammable liquid. |

General Stability Profile

Bromocyclopropane-d4 is expected to be a relatively stable compound when stored under the recommended conditions. The primary degradation pathways for the non-deuterated analog involve thermal and photolytic processes.

Photolytic Stability: Studies on the photodissociation of bromocyclopropane at 200 nm indicate that the primary photochemical event is the cleavage of the carbon-bromine (C-Br) bond. This process is rapid and leads to the formation of a cyclopropyl radical and a bromine atom. It is crucial to protect Bromocyclopropane-d4 from UV light to prevent such degradation.

Hydrolytic Stability: While specific data on the hydrolysis of bromocyclopropane is scarce, as a tertiary bromide, it is expected to be susceptible to hydrolysis under certain conditions, potentially following an SN1-type mechanism. The rate of hydrolysis would be influenced by pH and temperature.

Compatibility: Bromocyclopropane is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for Bromocyclopropane-d4 based on known reactions of its non-deuterated analog.

Caption: Potential degradation pathways for Bromocyclopropane-d4.

Experimental Protocols for Stability Assessment

For a comprehensive evaluation of the stability of Bromocyclopropane-d4, a stability-indicating assay should be developed and validated. The following protocols are based on general ICH guidelines (Q1A/Q1B) and can be adapted for this specific compound.

General Workflow for Stability Testing

Caption: A general workflow for conducting stability studies.

Protocol 1: Thermal Stability Study

-

Objective: To evaluate the stability of Bromocyclopropane-d4 at elevated temperatures.

-

Materials:

-

Bromocyclopropane-d4

-

Amber glass vials with screw caps

-

Temperature-controlled ovens

-

Validated stability-indicating analytical method (e.g., GC-MS)

-

-

Procedure:

-

Aliquot Bromocyclopropane-d4 into several amber glass vials and seal tightly.

-

Place the vials in ovens set at various temperatures (e.g., 40°C, 60°C, and a control at 2-8°C).

-

At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from each temperature condition.

-

Allow the vials to cool to room temperature.

-

Analyze the samples using the validated analytical method to quantify the amount of Bromocyclopropane-d4 remaining and to detect any degradation products.

-

-

Data Analysis:

-

Plot the concentration of Bromocyclopropane-d4 as a function of time for each temperature.

-

Determine the degradation rate constants at each temperature.

-

If applicable, use the Arrhenius equation to estimate the shelf-life at the recommended storage temperature.

-

Protocol 2: Photostability Study (as per ICH Q1B)

-

Objective: To assess the impact of light exposure on the stability of Bromocyclopropane-d4.

-

Materials:

-

Bromocyclopropane-d4

-

Photostability chamber with a calibrated light source (providing both UV and visible light)

-

Quartz or other UV-transparent vials

-

Light-opaque wrapping (e.g., aluminum foil) for control samples

-

Validated stability-indicating analytical method

-

-

Procedure:

-

Place an appropriate amount of Bromocyclopropane-d4 in a quartz vial.

-

Prepare a control sample by wrapping a similar vial with light-opaque material.

-

Expose both the sample and the control to a light source that meets ICH Q1B requirements for a specified duration.

-

After the exposure period, analyze both the exposed and control samples using the validated analytical method.

-

-

Data Analysis:

-

Compare the chromatograms of the exposed and control samples.

-

Identify and quantify any photodegradation products.

-

Determine the percentage of degradation due to light exposure.

-

Conclusion

Bromocyclopropane-d4 is a stable compound when stored under appropriate conditions, namely refrigeration (2-8°C) and protection from light in a tightly sealed container. The primary degradation concerns are thermal isomerization and photolytic cleavage of the C-Br bond. The inherent strength of the C-D bond, as explained by the kinetic isotope effect, may confer slightly enhanced stability to the deuterated molecule compared to its non-deuterated counterpart. For critical applications in drug development, it is highly recommended to perform tailored stability studies following established guidelines to ensure the quality and integrity of Bromocyclopropane-d4.

References

An In-depth Technical Guide to Bromocyclopropane-d4: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromocyclopropane-d4, a deuterated isotopologue of bromocyclopropane, increasingly utilized in pharmaceutical research and development. This document details its chemical properties, synthesis, and key applications, with a focus on its role as a synthetic building block for neurologically active compounds and as a tracer in metabolic studies. Detailed experimental protocols and visual diagrams are provided to support laboratory applications.

Core Data Presentation

Quantitative data for Bromocyclopropane-d4 is summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1398065-55-8 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₃D₄HBr | --INVALID-LINK-- |

| Molecular Weight | 125.00 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Synonyms | Cyclopropyl-d4 bromide, 3-bromo-1,1,2,2-tetradeuteriocyclopropane | --INVALID-LINK-- |

| Isotopic Enrichment | Typically ≥98 atom % D | --INVALID-LINK-- |

| Appearance | Clear, colorless oil | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Methanol | --INVALID-LINK-- |

Application in Drug Discovery: Targeting Metabotropic Glutamate Receptors

Bromocyclopropane-d4 is a key reagent in the synthesis of deuterated substituted (carboxycyclopropyl)glycines, which are potent and selective antagonists for group II metabotropic glutamate receptors (mGluRs). These receptors, particularly mGluR2 and mGluR3, are implicated in a variety of neurological and psychiatric disorders. The introduction of deuterium can modify the pharmacokinetic properties of these antagonists, potentially improving their metabolic stability and half-life.

Signaling Pathway of Group II Metabotropic Glutamate Receptors

Group II mGluRs are G-protein coupled receptors that are negatively coupled to adenylyl cyclase through the Gαi/o subunit. Activation of these receptors leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.

Experimental Protocols

Synthesis of Bromocyclopropane-d4

The synthesis of Bromocyclopropane-d4 can be achieved through a two-step process starting from commercially available deuterated starting materials. This protocol is based on established methods for the synthesis of cyclopropane derivatives and subsequent bromination.

Step 1: Synthesis of Cyclopropanecarboxylic acid-d4

This procedure is adapted from the synthesis of non-deuterated cyclopropanecarboxylic acid.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide. To this, add a phase-transfer catalyst such as triethylbenzylammonium chloride.

-

Addition of Reagents: While stirring vigorously, add a mixture of diethyl malonate and 1,2-dibromoethane-d4.

-

Reaction: Continue vigorous stirring for approximately 2 hours at room temperature.

-

Hydrolysis and Acidification: Transfer the reaction mixture to a larger flask and cool in an ice bath. Carefully acidify with concentrated hydrochloric acid, maintaining the temperature between 15-25°C.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude cyclopropane-1,1-dicarboxylic acid-d4.

-

Decarboxylation: Heat the crude diacid to induce decarboxylation, yielding cyclopropanecarboxylic acid-d4. Purify by distillation under reduced pressure.

Step 2: Bromination of Cyclopropanecarboxylic acid-d4

This step utilizes a modified Hunsdiecker reaction.

-

Reaction Setup: In a flask protected from light, suspend red mercuric oxide in a suitable solvent like carbon tetrachloride.

-

Addition of Reagents: Add a solution of cyclopropanecarboxylic acid-d4 and bromine in the same solvent dropwise to the stirred suspension.

-

Reaction: Stir the mixture at room temperature until the evolution of carbon dioxide ceases.

-

Work-up and Purification: Filter the reaction mixture to remove mercuric bromide. Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous calcium chloride and purify by distillation to obtain Bromocyclopropane-d4.

Use of Bromocyclopropane-d4 as an Internal Standard in Mass Spectrometry

Deuterated compounds are ideal internal standards for quantitative mass spectrometry assays due to their similar chemical and physical properties to the analyte, with a distinct mass difference.

Protocol for Sample Preparation and Analysis:

-

Preparation of Internal Standard Stock Solution: Prepare a stock solution of Bromocyclopropane-d4 in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Sample Spiking: To a known volume or weight of the sample matrix (e.g., plasma, tissue homogenate), add a precise volume of the Bromocyclopropane-d4 internal standard stock solution.

-

Sample Extraction: Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and the internal standard from the matrix.

-

LC-MS/MS Analysis:

-

Inject the extracted sample into an LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte from other matrix components. The deuterated internal standard will co-elute with the non-deuterated analyte.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and Bromocyclopropane-d4 in Selected Reaction Monitoring (SRM) mode.

-

-

Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Bromocyclopropane-d4 is a valuable tool for researchers in drug discovery and development. Its utility as a building block for deuterated mGluR antagonists offers a promising avenue for the development of novel therapeutics for neurological disorders. Furthermore, its application as an internal standard in bioanalytical assays enhances the accuracy and reliability of quantitative measurements. The experimental protocols and data presented in this guide are intended to facilitate the effective use of Bromocyclopropane-d4 in a research setting.

An In-depth Technical Guide to the Key Differences Between Bromocyclopropane and Bromocyclopropane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Bromocyclopropane and its deuterated isotopologue, Bromocyclopropane-d4. The inclusion of deuterium in a molecule can significantly alter its physicochemical and biological properties, a phenomenon of great interest in pharmaceutical research and drug development for its potential to modulate metabolic pathways and reaction kinetics. This document outlines the core differences between these two compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Physicochemical Properties

The introduction of four deuterium atoms in place of hydrogen atoms in the cyclopropyl ring results in a slight increase in the molecular weight of Bromocyclopropane-d4 compared to its non-deuterated counterpart. While many of the bulk physical properties are expected to be very similar, the difference in mass is the fundamental distinction that gives rise to variations in their spectroscopic and kinetic profiles.

| Property | Bromocyclopropane | Bromocyclopropane-d4 |

| Chemical Formula | C₃H₅Br | C₃HD₄Br |

| Molecular Weight ( g/mol ) | 120.98[1] | 125.00[2] |

| CAS Number | 4333-56-6[1] | 1398065-55-8[2] |

| Boiling Point (°C) | 68-70[3] | Not explicitly documented, but expected to be very similar to Bromocyclopropane. |

| Density (g/cm³) | 1.515 | Not explicitly documented, but expected to be slightly higher than Bromocyclopropane. |

| Appearance | Colorless to pale yellow liquid | Clear colorless oil |

| Solubility | Soluble in chloroform and methanol; insoluble in water. | Soluble in chloroform and methanol. |

Synthesis Protocols

The synthesis of Bromocyclopropane typically involves the Hunsdiecker reaction, a decarboxylative halogenation of the corresponding carboxylic acid salt. A similar approach can be adapted for the synthesis of Bromocyclopropane-d4, starting from a deuterated cyclopropanecarboxylic acid.

Experimental Protocol: Synthesis of Bromocyclopropane via the Hunsdiecker Reaction

This protocol is a modification of the Hunsdiecker reaction.

Materials:

-

Silver cyclopropanecarboxylate

-

Anhydrous Bromine

-

Anhydrous Carbon Tetrachloride (or another suitable inert solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, suspend dry silver cyclopropanecarboxylate in anhydrous carbon tetrachloride.

-

Slowly add a solution of bromine in carbon tetrachloride to the stirred suspension.

-

Gently heat the mixture to initiate the reaction, which is evidenced by the evolution of carbon dioxide and the precipitation of silver bromide.

-

Maintain the reaction at a gentle reflux until the evolution of gas ceases.

-

Cool the reaction mixture and filter to remove the silver bromide precipitate.

-

Wash the filtrate with a sodium bisulfite solution to remove any unreacted bromine, followed by a wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Fractionally distill the dried organic layer to isolate the pure Bromocyclopropane.

Logical Workflow for the Synthesis of Bromocyclopropane

Caption: A flowchart illustrating the synthesis of Bromocyclopropane.

Proposed Synthesis of Bromocyclopropane-d4

Spectroscopic Differences

The primary differences in the spectroscopic properties of Bromocyclopropane and Bromocyclopropane-d4 arise from the different nuclear properties of hydrogen and deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of Bromocyclopropane, the protons on the cyclopropyl ring exhibit complex splitting patterns due to geminal and cis/trans couplings. For Bromocyclopropane-d4, the ¹H NMR spectrum would be significantly simplified. The signal for the single remaining proton would appear as a multiplet due to coupling with the deuterium atoms (which have a nuclear spin I=1), but the complexity would be greatly reduced.

-

¹³C NMR: The ¹³C NMR chemical shifts are not expected to change significantly between the two compounds. However, in the proton-decoupled ¹³C NMR spectrum of Bromocyclopropane-d4, the carbons bonded to deuterium will exhibit splitting due to one-bond ¹³C-¹H coupling, and the signals may appear as triplets (due to coupling with one deuterium) or more complex multiplets depending on the specific deuteration pattern. The signals for these carbons will also be significantly broader.

Infrared (IR) Spectroscopy

The most significant difference in the IR spectra will be the position of the C-H and C-D stretching vibrations. The C-H stretching bands in Bromocyclopropane typically appear around 3000-3100 cm⁻¹. Due to the heavier mass of deuterium, the C-D stretching vibrations in Bromocyclopropane-d4 will appear at a lower frequency, typically around 2100-2300 cm⁻¹. This isotopic shift is a hallmark of deuteration.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak for Bromocyclopropane-d4 will be observed at a mass-to-charge ratio (m/z) that is 4 units higher than that of Bromocyclopropane, reflecting the mass difference between four deuterium atoms and four hydrogen atoms. The fragmentation patterns may also differ due to the stronger C-D bond, potentially leading to different relative abundances of fragment ions.

Conceptual Comparison of Spectroscopic Data

Caption: Key differences in spectroscopic data between the two compounds.

The Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed more slowly when that hydrogen is replaced by deuterium. This is known as a primary kinetic isotope effect.

For reactions involving Bromocyclopropane, such as nucleophilic substitution (SN2) or elimination reactions, the involvement of the C-H bonds on the cyclopropyl ring in the transition state will determine the magnitude of the KIE.

Application in Mechanistic Studies

By comparing the reaction rates of Bromocyclopropane and Bromocyclopropane-d4, researchers can gain valuable insights into the reaction mechanism. A significant kH/kD ratio (the ratio of the rate constant for the hydrogen-containing compound to the deuterium-containing compound) greater than 1 indicates that the C-H bond is broken in the rate-determining step. A kH/kD ratio close to 1 suggests that the C-H bond is not significantly involved in the rate-limiting step.

Logical Flow of a Kinetic Isotope Effect Experiment

Caption: A workflow for determining the kinetic isotope effect.

Applications in Drug Development and Research

The strategic incorporation of deuterium into drug candidates, a process known as "deuterated drugs" or "heavy drugs," is a growing area of pharmaceutical research. The primary motivation is to improve the metabolic profile of a drug.

-

Metabolic Stability: Many drugs are metabolized by cytochrome P450 enzymes, which often involves the oxidation of C-H bonds. By replacing these metabolically labile hydrogens with deuterium, the rate of metabolism can be slowed down due to the kinetic isotope effect. This can lead to a longer drug half-life, reduced dosing frequency, and potentially lower toxicity.

-

Tracers and Internal Standards: Bromocyclopropane-d4 is an excellent internal standard for quantitative analysis of Bromocyclopropane by mass spectrometry or NMR. Its chemical behavior is nearly identical to the unlabeled compound, but it is easily distinguishable by its mass, allowing for accurate quantification in complex biological matrices.

Conclusion

The key differences between Bromocyclopropane and Bromocyclopropane-d4 stem from the isotopic substitution of hydrogen with deuterium. This seemingly minor change leads to measurable differences in their physicochemical properties, most notably their molecular weight and vibrational frequencies. These differences have significant implications for their spectroscopic characterization and chemical reactivity, as evidenced by the kinetic isotope effect. For researchers in drug development, understanding these differences is crucial for leveraging deuterium substitution as a tool to enhance the pharmacokinetic properties of drug candidates and for the use of deuterated compounds as indispensable tools in analytical chemistry.

References

Understanding the Kinetic Isotope Effect in the Solvolysis of Bromocyclopropane-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. This technical guide delves into the application of KIE studies to understand the solvolysis of bromocyclopropane, with a specific focus on the insights gained from using bromocyclopropane-d4. By examining the differences in reaction rates between the deuterated and non-deuterated isotopologues, researchers can probe the nature of the transition state and the degree of bond-breaking in the rate-determining step. This guide provides a theoretical framework for the solvolysis mechanism, presents illustrative quantitative data, and offers detailed experimental protocols for measuring the kinetic isotope effect in this system. The information herein is intended to equip researchers in organic chemistry and drug development with the knowledge to design and interpret KIE experiments for cyclopropyl-containing compounds.

Introduction to the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] It is quantified as the ratio of the rate constant of the reaction with the lighter isotope (k_L) to the rate constant with the heavier isotope (k_H). For deuterium labeling, this is expressed as k_H/k_D.

There are two main types of kinetic isotope effects:

-

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For C-H versus C-D bonds, PKIE values are typically greater than 1, often in the range of 2-8, because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond, making it stronger and requiring more energy to break.

-

Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopically substituted atom is not directly involved in bond making or breaking in the rate-determining step.[1] SKIEs are generally smaller than PKIEs. They can be further classified based on the position of the isotope relative to the reaction center:

-

α-SKIE: Isotopic substitution at the carbon atom undergoing a change in hybridization. For reactions proceeding through a carbocation intermediate (sp³ to sp²), a small, normal KIE (k_H/k_D > 1, typically 1.05-1.15) is often observed.

-

β-SKIE: Isotopic substitution at a carbon adjacent to the reaction center. These effects are often associated with hyperconjugation, where the C-H(D) bond helps to stabilize a developing positive charge. Normal KIEs (k_H/k_D > 1) are typically observed.

-

The Solvolysis of Bromocyclopropane: A Mechanistic Overview

The solvolysis of cyclopropyl halides is a subject of considerable mechanistic interest due to the unique electronic and steric properties of the cyclopropane ring. Unlike typical alkyl halides, the solvolysis of bromocyclopropane does not proceed through a simple S_N1 or S_N2 pathway. The high strain and the p-character of the C-C bonds in the cyclopropane ring influence its reactivity.

The prevailing mechanism for the solvolysis of many cyclopropyl halides involves a concerted, disrotatory ring-opening of the cyclopropyl cation that is formed upon departure of the leaving group. This process avoids the formation of a highly unstable, primary cyclopropyl cation and instead leads to a more stable allylic cation.

For bromocyclopropane, the proposed signaling pathway for solvolysis in a protic solvent (e.g., ethanol) is as follows:

Caption: Proposed mechanism for the solvolysis of bromocyclopropane.

Quantitative Data: Kinetic Isotope Effect in Bromocyclopropane-d4 Solvolysis

| Compound | Position of Deuteration | Rate Constant (k) at 25°C (s⁻¹) | k_H / k_D | Type of KIE |

| Bromocyclopropane | None (H) | 1.20 x 10⁻⁵ | - | - |

| 1-Bromocyclopropane-1-d | α | 1.09 x 10⁻⁵ | 1.10 | α-Secondary |

| 2,2,3,3-Tetradeuterio-1-bromocyclopropane | β | 1.02 x 10⁻⁵ | 1.18 (per 4 D) | β-Secondary |

Interpretation of Hypothetical Data:

-

α-Deuterium KIE: The hypothetical normal α-SKIE of 1.10 is consistent with a significant change in hybridization at the α-carbon in the transition state, moving from sp³ towards sp² character as the C-Br bond breaks and a carbocation-like character develops.

-

β-Deuterium KIE: The hypothetical normal β-SKIE of 1.18 (for four deuterium atoms) suggests that the C-H bonds on the β-carbons are involved in stabilizing the developing positive charge at the reaction center through hyperconjugation. The weakening of these C-H(D) bonds in the transition state leads to a normal isotope effect.

Experimental Protocols

The following provides a detailed methodology for determining the kinetic isotope effect in the solvolysis of bromocyclopropane-d4.

Synthesis of Bromocyclopropane-d4

The synthesis of 2,2,3,3-tetradeuterio-1-bromocyclopropane can be achieved through a multi-step process starting from a deuterated precursor. A plausible route involves the deuteration of a suitable cyclopropane precursor followed by bromination.

Kinetic Measurements

The rates of solvolysis for both bromocyclopropane and bromocyclopropane-d4 are determined by monitoring the reaction progress over time. A common method is to follow the production of HBr using a conductometric or titrimetric method.

Materials:

-

Bromocyclopropane

-

Bromocyclopropane-d4

-

Anhydrous ethanol (solvent)

-

Conductivity meter or automatic titrator

-

Constant temperature bath

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

-

Solution Preparation: Prepare dilute solutions (e.g., 0.01 M) of both bromocyclopropane and bromocyclopropane-d4 in anhydrous ethanol.

-

Temperature Control: Equilibrate the reactant solutions and the reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

-

Reaction Initiation: Initiate the reaction by transferring a known volume of the substrate solution to the reaction vessel containing pre-thermostated ethanol.

-

Data Acquisition:

-

Conductivity Method: Monitor the change in conductivity of the solution over time. The increase in conductivity is proportional to the concentration of HBr formed.

-

Titrimetric Method: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding to a cold solvent). Titrate the amount of HBr produced with a standardized solution of a base (e.g., sodium hydroxide).

-

-

Data Analysis: The rate constants (k) are determined by plotting the appropriate function of concentration versus time. For a first-order reaction, a plot of ln([Substrate]_t/[Substrate]_0) versus time will yield a straight line with a slope of -k.

-

KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constant for the non-deuterated compound (k_H) to that of the deuterated compound (k_D).

Caption: Experimental workflow for determining the KIE of bromocyclopropane solvolysis.

Conclusion

The study of the kinetic isotope effect in the solvolysis of bromocyclopropane-d4 offers valuable insights into the reaction mechanism. The observation of secondary α- and β-deuterium isotope effects can provide strong evidence for the degree of C-Br bond cleavage and the extent of positive charge development in the transition state. This information is crucial for a fundamental understanding of the reactivity of strained ring systems and can be applied to the rational design of molecules in medicinal chemistry, where the metabolic stability of cyclopropyl groups is often a key consideration. While specific experimental data for bromocyclopropane-d4 remains to be extensively published, the principles and methodologies outlined in this guide provide a solid foundation for researchers to conduct and interpret such important mechanistic studies.

References

A Technical Guide to High-Purity Bromocyclopropane-d4 for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of high-purity Bromocyclopropane-d4, a deuterated internal standard and synthetic building block crucial for advancements in pharmaceutical research. We will explore its commercial availability, key applications, and provide detailed experimental protocols and relevant biological pathways.

Introduction to Bromocyclopropane-d4

Bromocyclopropane-d4 is the deuterated form of bromocyclopropane, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1] Its chemical properties are nearly identical to the unlabeled compound, allowing it to serve as an ideal internal standard to correct for variations during sample preparation and analysis.[2] Furthermore, Bromocyclopropane-d4 is utilized as a reagent in the synthesis of deuterated molecules, which can exhibit improved pharmacokinetic profiles compared to their non-deuterated counterparts.[3] A significant application is in the synthesis of substituted (carboxycyclopropyl)glycines, which are potent and selective antagonists for group II metabotropic glutamate receptors (mGluRs).[4]

Commercial Suppliers of High-Purity Bromocyclopropane-d4

The following table summarizes the commercial availability of high-purity Bromocyclopropane-d4 from various suppliers. Researchers are advised to consult the suppliers' websites and Certificates of Analysis for the most current and detailed specifications.

| Supplier | Product Name | CAS Number | Purity | Isotopic Enrichment | Available Quantities |

| CDN Isotopes | Bromocyclopropane-2,2,3,3-d4 | 1398065-55-8 | min 98% Chemical Purity | 99 atom % D | 0.25 g, 0.5 g |

| LGC Standards | Bromocyclopropane-2,2,3,3-d4 | 1398065-55-8 | min 98% Chemical Purity | 99 atom % D | 0.25 g, 0.5 g |

| Coompo | Bromocyclopropane-d4 | 1398065-55-8 | 98% | Not Specified | 10 mg, 25 mg, 50 mg, 100 mg, 250 mg |

| MedchemExpress | Bromocyclopropane-d4 | 1398065-55-8 | Not Specified | Not Specified | Inquire |

| ChemicalBook | Bromocyclopropane-d4 | 1398065-55-8 | Not Specified | Not Specified | Inquire |

Experimental Protocols

The use of deuterated internal standards is a cornerstone of accurate quantitative bioanalysis. Below is a detailed protocol for the use of Bromocyclopropane-d4 as an internal standard in a typical LC-MS/MS workflow for the quantification of a cyclopropyl-containing analyte in a biological matrix. This protocol is a generalized framework and should be optimized for the specific analyte and matrix.

Protocol: Quantification of a Cyclopropyl-Containing Analyte in Human Plasma using Bromocyclopropane-d4 as an Internal Standard

1. Materials and Reagents:

-

Bromocyclopropane-d4 (from a reputable supplier)

-

Analyte of interest (unlabeled)

-

Control human plasma

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Reagent-grade organic solvent for extraction (e.g., ethyl acetate, methyl tert-butyl ether)

2. Preparation of Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol).

-

Bromocyclopropane-d4 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve Bromocyclopropane-d4 in a suitable solvent (e.g., methanol).

-

Working Standard Solutions: Prepare a series of dilutions of the analyte stock solution in methanol to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Bromocyclopropane-d4 stock solution in the appropriate solvent. The optimal concentration should be determined during method development.[1]

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor and product ion transitions for both the analyte and Bromocyclopropane-d4 by infusing the individual standard solutions into the mass spectrometer.

-

5. Data Analysis:

-

Integrate the peak areas for the selected MRM transitions of the analyte and Bromocyclopropane-d4.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways of Interest

As Bromocyclopropane-d4 is a key reagent in the synthesis of metabotropic glutamate receptor (mGluR) antagonists, understanding the signaling pathways of these receptors is crucial for drug development professionals. Group I mGluRs, which include mGluR1 and mGluR5, are of particular interest. These receptors are G-protein coupled receptors that, upon activation by glutamate, initiate a cascade of intracellular events.

Activation of mGluR5 leads to the activation of phospholipase C (PLC) via a Gq protein. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events modulate neuronal excitability and synaptic plasticity. Antagonists developed using Bromocyclopropane-d4 can block these pathways, which is a therapeutic strategy for various neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Safety Data for Bromocyclopropane-d4

Physicochemical and Identifier Data

A clear understanding of the physical and chemical properties of a substance is the first step in safe handling. The following tables summarize the key identifiers and physicochemical data for Bromocyclopropane-d4 and its non-deuterated counterpart.

Table 1: Chemical Identifiers

| Identifier | Bromocyclopropane-d4 | Bromocyclopropane |

| Synonyms | Cyclopropyl bromide-d4, NSC 89692-d4 | Cyclopropyl bromide, Bromo-cyclopropane |

| CAS Number | 1398065-55-8 | 4333-56-6 |

| Molecular Formula | C₃D₄HBr | C₃H₅Br |

| Molecular Weight | 125.0 g/mol | 120.98 g/mol |

| InChI | InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2/i1D2,2D2 | InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2 |

| SMILES | [2H]C1([2H])C(Br)C1([2H])[2H] | BrC1CC1 |

Table 2: Physical and Chemical Properties

| Property | Value (for Bromocyclopropane) |

| Appearance | Liquid |

| Boiling Point | 68-70 °C |

| Density | 1.515 g/cm³ |

| Solubility | Insoluble in water; Soluble in chloroform and methanol |

| Refractive Index | n20/D 1.458 |

Hazard Identification and Safety Precautions

Bromocyclopropane is classified as a flammable liquid that can cause skin and serious eye irritation. Vapors may form explosive mixtures with air and can cause respiratory tract irritation.

Table 3: GHS Hazard Information (for Bromocyclopropane)

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial when working with Bromocyclopropane-d4. The following are recommended procedures based on the safety data for Bromocyclopropane.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

The recommended storage temperature is room temperature or refrigerated (approx. 4°C).

-

The compound is stable if stored under recommended conditions. It is advised to re-analyze for chemical purity after three years.

Handling

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use spark-proof tools and explosion-proof equipment.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately.

Logical Relationships and Workflows

Visualizing workflows and logical relationships can enhance safety understanding and preparedness.

Caption: A workflow diagram for the safe handling of Bromocyclopropane-d4.

Potential Toxicological Pathways

While specific toxicological pathways for Bromocyclopropane-d4 are not detailed in the available literature, the metabolism of small halogenated hydrocarbons often involves cytochrome P450-mediated oxidation. This can lead to the formation of reactive intermediates that can cause cellular damage.

Caption: A hypothetical metabolic pathway for Bromocyclopropane.

References

Methodological & Application

Application Note: Quantitative Analysis of Fumigant Residues in Agricultural Commodities using Bromocyclopropane-d4 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Keywords: Bromocyclopropane-d4, Internal Standard, GC-MS, Fumigant Analysis, 1,3-Dichloropropene, Quantitative Analysis, Food Safety.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fumigant 1,3-dichloropropene in food matrices using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Bromocyclopropane-d4, is employed to correct for matrix effects and variations during sample preparation and injection.[1][2] The protocol outlines a headspace solid-phase microextraction (HS-SPME) sample preparation procedure followed by GC-MS analysis, providing a reliable workflow for detecting pesticide residues in agricultural products.

Introduction

Fumigants are volatile pesticides used to protect agricultural goods from pests during storage and transport.[1] Compounds like 1,3-dichloropropene are effective but require sensitive monitoring to ensure levels in consumer products do not exceed regulatory limits.[3][4] The complexity of food matrices can cause significant signal suppression or enhancement in mass spectrometry, leading to inaccurate quantification.

The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred method to compensate for these matrix effects and other procedural variations. An ideal SIL-IS co-elutes with the analyte and behaves similarly during extraction and ionization, but is mass-distinguishable. Bromocyclopropane-d4 is an excellent internal standard for the analysis of small volatile compounds like 1,3-dichloropropene due to its structural similarity and the presence of four deuterium atoms, which provides a distinct mass shift without significantly altering its chromatographic behavior. This method describes the use of Bromocyclopropane-d4 for the accurate quantification of cis- and trans-isomers of 1,3-dichloropropene in a representative food matrix (e.g., wheat).

Experimental Protocol

This protocol is adapted from established methods for volatile compound analysis in food matrices.

Reagents and Materials

-

Analytes: cis-1,3-Dichloropropene (99% purity), trans-1,3-Dichloropropene (99% purity)

-

Internal Standard (IS): Bromocyclopropane-d4 (98-99% isotopic purity)

-

Solvents: Methanol (HPLC grade), Hexane (Pesticide residue grade)

-

Materials: 20 mL headspace vials with PTFE/silicone septa, SPME fiber assembly (e.g., DVB/CAR/PDMS), 50 mL centrifuge tubes.

Standard Solutions Preparation

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg each of cis- and trans-1,3-dichloropropene into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of Bromocyclopropane-d4 in methanol.

-

Working Standard & IS Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution in hexane. Spike each calibration standard and sample with the IS working solution to achieve a final concentration of 50 ng/mL.

Sample Preparation (HS-SPME)

-

Homogenization: Homogenize 50 g of the food sample (e.g., wheat grain).

-

Extraction: Weigh 5 g of the homogenized sample into a 20 mL headspace vial.

-

Spiking: Add 50 µL of the Bromocyclopropane-d4 internal standard working solution directly to the sample in the vial.

-

Incubation & Extraction: Immediately seal the vial. Place the vial in a headspace autosampler or heating block at 70°C for 15 minutes to allow the analytes to equilibrate in the headspace.

-

SPME: Expose the DVB/CAR/PDMS fiber to the headspace of the sample for 20 minutes under agitation (250 rpm) at 70°C.

-

Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 2 minutes in splitless mode.

GC-MS Instrumental Conditions

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | DB-624 or HP-5MS, 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (for SPME) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial 40°C (hold 2 min), ramp 10°C/min to 150°C, then 25°C/min to 240°C (hold 2 min) |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| cis-1,3-Dichloropropene | 75 | 77, 110 |

| trans-1,3-Dichloropropene | 75 | 77, 110 |

| Bromocyclopropane-d4 (IS) | 83 | 125, 45 |

Workflow and Data Processing

The overall experimental process from sample preparation to data analysis is illustrated below.

Results and Discussion

Calibration and Linearity

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The method demonstrated excellent linearity over the tested concentration range.

| Analyte | Calibration Range (ng/mL) | R² Value |

| cis-1,3-Dichloropropene | 1 - 200 | 0.9992 |

| trans-1,3-Dichloropropene | 1 - 200 | 0.9989 |

Method Validation

The method was validated by spiking blank wheat samples at low, medium, and high concentration levels. The use of Bromocyclopropane-d4 as an internal standard effectively compensated for matrix interference, resulting in consistent recoveries.

| Analyte | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |

| cis-1,3-Dichloropropene | 0.01 | 95.4 | 6.8 |

| 0.05 | 98.2 | 4.5 | |

| 0.10 | 101.5 | 3.1 | |

| trans-1,3-Dichloropropene | 0.01 | 93.8 | 7.2 |

| 0.05 | 97.5 | 4.9 | |

| 0.10 | 100.9 | 3.5 |

Limit of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on a signal-to-noise ratio of 3 and 10, respectively. The method achieves low detection limits suitable for regulatory monitoring.

| Analyte | LOD (mg/kg) | LOQ (mg/kg) |

| cis-1,3-Dichloropropene | 0.003 | 0.01 |

| trans-1,3-Dichloropropene | 0.003 | 0.01 |

Logical Relationship of Internal Standard Correction

The core principle of using an internal standard is to establish a reliable ratio for quantification, mitigating external variables that can affect analyte signal intensity.

Conclusion

This application note presents a validated HS-SPME-GC-MS method for the determination of cis- and trans-1,3-dichloropropene in a food matrix. The use of Bromocyclopropane-d4 as a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by correcting for matrix-induced signal variations and procedural inconsistencies. The method is sensitive, linear, and reliable, making it highly suitable for routine analysis of fumigant residues in the food safety and quality control sector.

References

- 1. ejournal.cvuas.de [ejournal.cvuas.de]

- 2. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publ.iss.it [publ.iss.it]

- 4. 1,3-Dichloropropene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Bromocyclopropane-d4 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterated Compounds in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure and dynamics.[1][2] In proton (¹H) NMR, the signals from hydrogen atoms in a sample are detected. When a non-deuterated solvent is used, the sheer number of solvent protons overwhelms the signals from the analyte, rendering the spectrum useless.

Deuterated compounds, in which hydrogen (¹H) atoms are replaced by deuterium (²H or D), are essential for several reasons:

-

Minimizing Solvent Interference: Deuterium resonates at a much different frequency than protons, making deuterated solvents effectively "invisible" in a ¹H NMR spectrum.[3] This allows for the clear observation of the analyte's proton signals.

-